4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one typically involves the nitration of 4-chloro-1H-benzo[d]imidazol-2(3H)-one. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 6-position of the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 4-Chloro-6-amino-1H-benzo[d]imidazol-2(3H)-one.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: The compound is used in studies to understand the structure-activity relationship of benzimidazole derivatives.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The chloro group can participate in electrophilic substitution reactions, enhancing the compound’s reactivity towards biological targets .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-benzo[d]imidazol-2(3H)-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitro-1H-benzo[d]imidazol-2(3H)-one: Lacks the chloro group, affecting its substitution reactions.
4-Chloro-6-amino-1H-benzo[d]imidazol-2(3H)-one: A reduction product of 4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one with different biological activities.
Uniqueness
The combination of these substituents allows for a wide range of chemical modifications and biological activities .
Biological Activity
4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one (CAS No. 463315-69-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer effects, antimicrobial activity, and enzyme inhibition, supported by relevant studies and data.
- Molecular Formula : C7H4ClN3O3
- Molecular Weight : 213.58 g/mol
- Structure : The compound features a benzimidazole core with chlorine and nitro substituents, which are critical for its biological activity.
Anticancer Activity
Research has indicated that this compound exhibits notable anticancer properties. A study evaluated its cytotoxic effects against various cancer cell lines, revealing an IC50 value of approximately 15.63 µM against the MCF-7 breast cancer cell line, comparable to established chemotherapeutic agents like Tamoxifen .
Table 1: Anticancer Activity of this compound
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. In vitro studies demonstrated that it possesses significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL, indicating its potential as an antimicrobial agent .
Table 2: Antimicrobial Activity of this compound
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with this compound significantly induces apoptosis in cancer cells, contributing to its cytotoxic effects .
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, which could further enhance its therapeutic potential against oxidative stress-related diseases .
Case Studies
A recent study focused on the synthesis and evaluation of derivatives of benzimidazole compounds, including this compound. These derivatives were tested for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. The results indicated that modifications in the substituents significantly affected their HDAC inhibitory activity .
Properties
IUPAC Name |
4-chloro-6-nitro-1,3-dihydrobenzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O3/c8-4-1-3(11(13)14)2-5-6(4)10-7(12)9-5/h1-2H,(H2,9,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBOQUPQKHBUPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)N2)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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